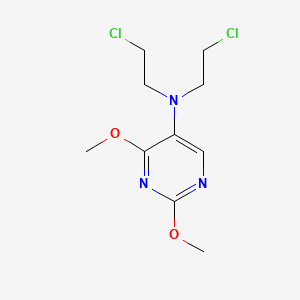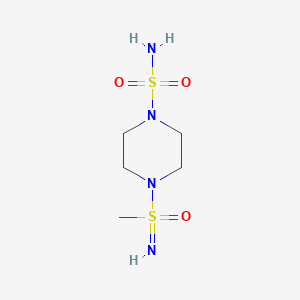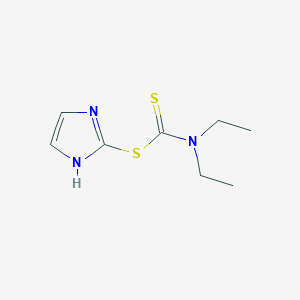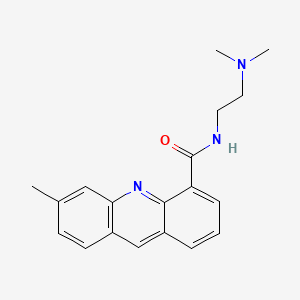
N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine: is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound includes a pyrimidine ring substituted with two chloroethyl groups and two methoxy groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine typically involves the reaction of 2,4-dimethoxypyrimidine with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the preparation of 2,4-dimethoxypyrimidine followed by its reaction with bis(2-chloroethyl)amine. The reaction conditions are optimized to achieve high yield and purity of the final product.
化学反応の分析
Types of Reactions: N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The chloroethyl groups can be hydrolyzed in the presence of water or aqueous base, leading to the formation of corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while hydrolysis can produce alcohol derivatives.
科学的研究の応用
Chemistry: N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine is used as a building block in organic synthesis. Its alkylating properties make it useful for introducing functional groups into various molecules.
Biology and Medicine: In biological research, this compound is studied for its potential use as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell division. It has been investigated for its cytotoxic effects on cancer cells.
Industry: In the industrial sector, this compound is used in the synthesis of other chemicals and pharmaceuticals. Its reactivity makes it a valuable intermediate in the production of various compounds.
作用機序
The mechanism of action of N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine involves the alkylation of DNA. The chloroethyl groups form covalent bonds with the nucleophilic sites on DNA, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells.
類似化合物との比較
N,N-Bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
Tris(2-chloroethyl)amine: A related compound with three chloroethyl groups, used in similar applications.
N,N-Bis(2-chloroethyl)cyclopropanamine: A compound with a cyclopropane ring, also known for its alkylating properties.
Uniqueness: N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine is unique due to the presence of the pyrimidine ring and methoxy groups, which can influence its reactivity and biological activity. The specific substitution pattern on the pyrimidine ring can affect its interaction with biological targets and its overall efficacy as an alkylating agent.
特性
CAS番号 |
62756-88-1 |
|---|---|
分子式 |
C10H15Cl2N3O2 |
分子量 |
280.15 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine |
InChI |
InChI=1S/C10H15Cl2N3O2/c1-16-9-8(7-13-10(14-9)17-2)15(5-3-11)6-4-12/h7H,3-6H2,1-2H3 |
InChIキー |
RSHSNUVWULPVNX-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC=C1N(CCCl)CCCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one](/img/structure/B12920728.png)

![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)

![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)

![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)



